

Application Notes and Protocols for 6-NBDG in Fluorescence Microscopy

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Compound of Interest

Compound Name: 6-NBDG

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Introduction

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (**6-NBDG**) is a fluorescently labeled deoxyglucose analog used to monitor glucose uptake in living cells.[1][2][3][4] The fluorescent NBD group allows for the visualization and quantification of glucose transport using fluorescence microscopy, flow cytometry, and fluorescence plate readers.[5][6] **6-NBDG** is a valuable tool for studying glucose metabolism in various cell types and for screening potential modulators of glucose transport. This document provides detailed application notes and protocols for the effective use of **6-NBDG** in fluorescence microscopy.

Recent studies have sparked a discussion regarding the primary mechanism of **6-NBDG** uptake. While it has been shown to be a substrate for glucose transporters (GLUTs), particularly GLUT1, some evidence suggests that its cellular entry can also occur through transporter-independent mechanisms.[7][8][9] This is a critical consideration in experimental design and data interpretation. It is recommended to use appropriate controls, such as GLUT inhibitors, to elucidate the specific uptake pathway in the experimental model of interest.[9]

Physicochemical and Spectral Properties

Proper handling and storage of **6-NBDG** are crucial for maintaining its fluorescence and biological activity.

Property	Value	Reference
Molecular Weight	342.26 g/mol	[1]
Appearance	Orange to red solid	[1]
Excitation Maximum (Ex)	~465-488 nm	[1][2][10]
Emission Maximum (Em)	~535-550 nm	[2][6][10]
Solvent for Stock Solution	DMSO	[1]
Storage Conditions	-20°C, protect from light, stored under nitrogen	[1]

Note: The exact excitation and emission maxima of NBD fluorescence can be sensitive to the local environment.[10] It is advisable to determine the optimal settings for your specific instrumentation.

Experimental Protocols

The following are generalized protocols for measuring glucose uptake using **6-NBDG** in mammalian cells. Optimization of incubation times, **6-NBDG** concentration, and cell density is recommended for each specific cell type and experimental condition.

Protocol 1: Live-Cell Imaging of Glucose Uptake in Adherent Cells

This protocol is suitable for real-time or endpoint imaging of glucose uptake in cells cultured in chambered coverglasses or multi-well plates.

Materials:

- Adherent cells cultured on glass-bottom dishes or plates
- **6-NBDG** stock solution (e.g., 10 mM in DMSO)
- Glucose-free Krebs-Ringer-HEPES (KRH) buffer or other suitable glucose-free medium

- Complete culture medium
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope equipped with appropriate filters for **6-NBDG** (e.g., FITC/GFP channel) and a stage-top incubator for live-cell imaging.

Procedure:

- Cell Seeding: Seed cells at a density that will result in 80-90% confluency on the day of the experiment.[\[11\]](#)
- Glucose Starvation:
 - Wash the cells twice with warm, glucose-free KRH buffer.[\[12\]](#)
 - Incubate the cells in glucose-free KRH buffer for 30-60 minutes at 37°C in a CO₂ incubator. This step depletes intracellular glucose stores and enhances the signal-to-background ratio.[\[12\]](#)
- **6-NBDG** Incubation:
 - Prepare the **6-NBDG** working solution by diluting the stock solution in glucose-free KRH buffer to the desired final concentration (typically 50-200 µM).[\[1\]](#)[\[7\]](#)
 - Remove the starvation buffer and add the **6-NBDG** working solution to the cells.
 - Incubate for 15-60 minutes at 37°C.[\[11\]](#) The optimal incubation time should be determined empirically.[\[6\]](#)[\[13\]](#)
- Washing:
 - Remove the **6-NBDG** solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.[\[11\]](#)[\[14\]](#)
- Imaging:
 - Add fresh PBS or an appropriate imaging buffer to the cells.

- Image the cells using a fluorescence microscope. For live-cell imaging, maintain the cells at 37°C and 5% CO₂.

Protocol 2: Glucose Uptake Assay using Flow Cytometry

This protocol allows for the quantification of glucose uptake in a population of single cells.

Materials:

- Suspension cells or adherent cells detached with a non-enzymatic cell dissociation solution
- **6-NBDG** stock solution (e.g., 10 mM in DMSO)
- Glucose-free RPMI or other suitable glucose-free medium
- Complete culture medium
- Phosphate-Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA) (FACS buffer)
- Flow cytometer with a 488 nm laser for excitation.

Procedure:

- Cell Preparation:
 - Harvest and wash the cells with PBS.
 - Resuspend the cells in glucose-free medium at a concentration of 1×10^6 cells/mL.
- Glucose Starvation: Incubate the cell suspension in glucose-free medium for 30-60 minutes at 37°C.
- **6-NBDG** Incubation:
 - Add **6-NBDG** to the cell suspension to a final concentration of 50-200 μ M.
 - Incubate for 15-60 minutes at 37°C.

- Washing:
 - Stop the uptake by adding 10 volumes of ice-cold FACS buffer.
 - Centrifuge the cells at 300 x g for 5 minutes at 4°C.
 - Resuspend the cell pellet in ice-cold FACS buffer and repeat the wash step twice.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate volume of FACS buffer.
 - Analyze the cells on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC).

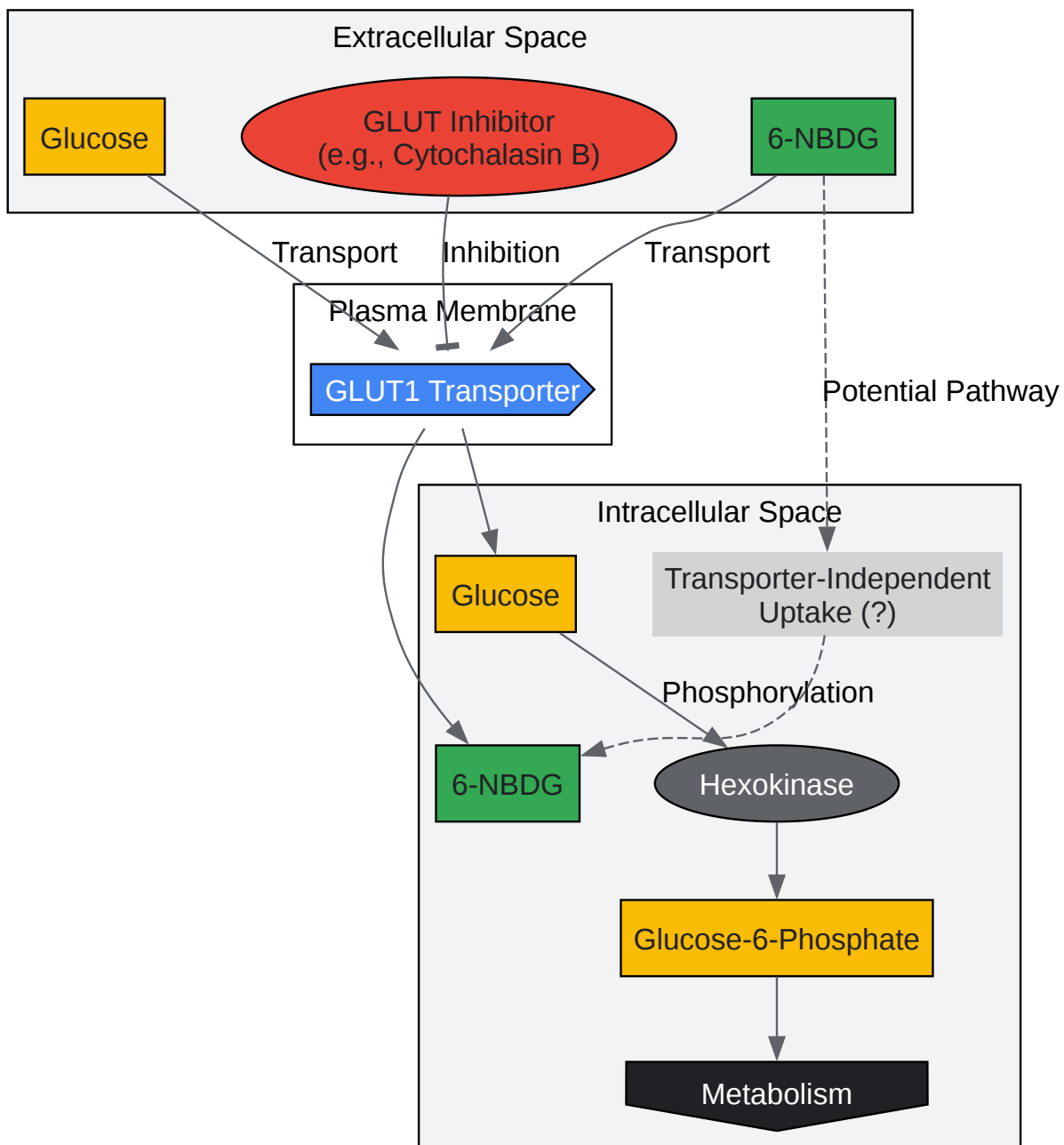
Data Analysis and Interpretation

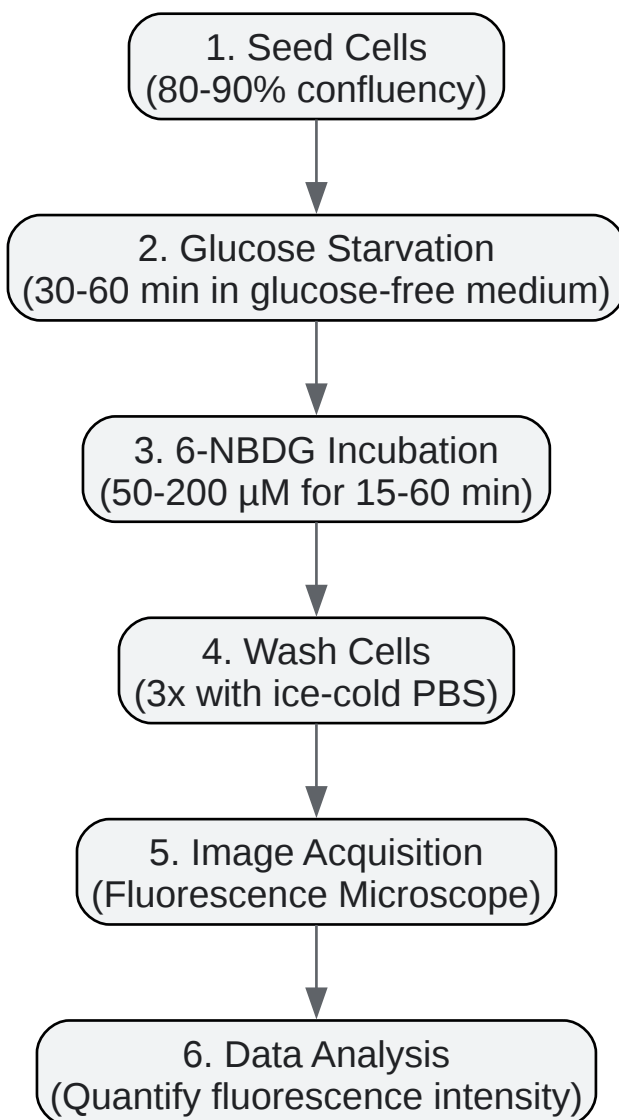
Fluorescence intensity of **6-NBDG** can be quantified using image analysis software (e.g., ImageJ/Fiji) for microscopy data or the instrument's software for flow cytometry and plate reader data.^[14] For microscopy, the mean fluorescence intensity per cell or the percentage of fluorescent area can be calculated.^[14] For flow cytometry, the geometric mean fluorescence intensity of the cell population is typically used.

It is crucial to normalize the fluorescence data to account for variations in cell number. This can be achieved by performing a protein assay on parallel samples or by co-staining with a nuclear dye (e.g., Hoechst) to count the number of cells per field of view.^{[6][12]}

Visualizations

Signaling Pathway of Glucose Uptake





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